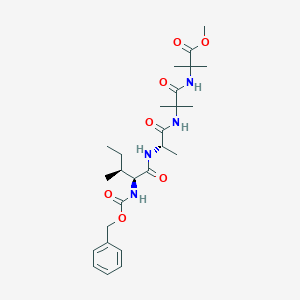

Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester (Z-Ile-Ala-isoBu-isoBuOMe) is a synthetic compound that is widely used in scientific research. It is a derivative of the natural amino acid isoleucine and has been synthesized to study its biochemical and physiological effects.

Mécanisme D'action

The mechanism of action of Z-Ile-Ala-isoBu-isoBuOMe is not well understood. However, it is believed that the compound acts as a substrate for proteases, which cleave the peptide bond between the amino acids. The cleavage of the peptide bond results in the release of the C-terminal amino acid and the formation of a peptide fragment.

Effets Biochimiques Et Physiologiques

Z-Ile-Ala-isoBu-isoBuOMe has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of chymotrypsin and trypsin in vitro. The compound has also been shown to be stable in the presence of proteases. Furthermore, Z-Ile-Ala-isoBu-isoBuOMe has been used in the development of peptidomimetics and drug design.

Avantages Et Limitations Des Expériences En Laboratoire

Z-Ile-Ala-isoBu-isoBuOMe has several advantages for lab experiments. It is stable in the presence of proteases and has been shown to be an effective substrate for studying protease activity. Furthermore, the compound is easy to synthesize using SPPS methodology. However, Z-Ile-Ala-isoBu-isoBuOMe has several limitations. It is relatively expensive and may not be suitable for large-scale experiments.

Orientations Futures

There are several future directions for the study of Z-Ile-Ala-isoBu-isoBuOMe. One direction is the development of new protease inhibitors based on the structure of Z-Ile-Ala-isoBu-isoBuOMe. Another direction is the study of the stability of Z-Ile-Ala-isoBu-isoBuOMe in different environments. Furthermore, the compound could be used in the development of new peptidomimetics and drug design. Finally, the study of the biochemical and physiological effects of Z-Ile-Ala-isoBu-isoBuOMe could lead to a better understanding of protein folding and stability.

Méthodes De Synthèse

Z-Ile-Ala-isoBu-isoBuOMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. SPPS is a widely used technique for the preparation of peptides and small proteins. The synthesis of Z-Ile-Ala-isoBu-isoBuOMe involves coupling of the protected amino acids using a coupling reagent such as HBTU or HATU. The peptide is then deprotected and cleaved from the resin using TFA or other cleavage reagents.

Applications De Recherche Scientifique

Z-Ile-Ala-isoBu-isoBuOMe is used in various scientific research applications. It is commonly used as a substrate for studying the activity of proteases such as chymotrypsin and trypsin. The compound is also used in the development of peptidomimetics and drug design. Furthermore, Z-Ile-Ala-isoBu-isoBuOMe is used in the study of protein folding and stability.

Propriétés

Numéro CAS |

135788-75-9 |

|---|---|

Nom du produit |

Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester |

Formule moléculaire |

C26H40N4O7 |

Poids moléculaire |

520.6 g/mol |

Nom IUPAC |

methyl 2-methyl-2-[[2-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate |

InChI |

InChI=1S/C26H40N4O7/c1-9-16(2)19(28-24(35)37-15-18-13-11-10-12-14-18)21(32)27-17(3)20(31)29-25(4,5)22(33)30-26(6,7)23(34)36-8/h10-14,16-17,19H,9,15H2,1-8H3,(H,27,32)(H,28,35)(H,29,31)(H,30,33)/t16-,17-,19-/m0/s1 |

Clé InChI |

WVEMASHKNDJIMG-LNLFQRSKSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Autres numéros CAS |

135788-75-9 |

Séquence |

IAXX |

Synonymes |

enzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester Z-Ile-Ala-Aib-OMe |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.